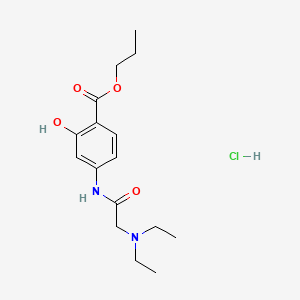
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride is a synthetic compound that belongs to the class of salicylates. It is a derivative of salicylic acid, which is widely known for its use in various medicinal and cosmetic applications. This compound is characterized by the presence of a diethylamino group, an acetamido group, and a propyl ester moiety, making it a unique and versatile chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride typically involves multiple steps:
-
Formation of 4-(2-(diethylamino)acetamido)benzoic acid: : This intermediate can be synthesized by reacting 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4-10°C) to prevent side reactions .
-
Esterification: : The intermediate 4-(2-(diethylamino)acetamido)benzoic acid is then esterified with propanol in the presence of a catalyst such as sulfuric acid to form the propyl ester.
-
Hydrochloride Formation: : Finally, the propyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the acetamido group, converting it to an amine.
-
Substitution: : The ester group can participate in nucleophilic substitution reactions, where the propyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl esters.
Aplicaciones Científicas De Investigación
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in topical formulations for skin conditions such as acne and psoriasis.
Industry: The compound is used in the formulation of various cosmetic products due to its keratolytic and exfoliating properties.
Mecanismo De Acción
The mechanism of action of salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride involves several molecular targets and pathways:
Keratolytic Action: The compound promotes the shedding of the outer layer of the skin by breaking down keratin, a protein that forms part of the skin structure.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Methyl Salicylate: Known for its use in topical pain relief products.
Aspirin (Acetylsalicylic Acid): A well-known analgesic and anti-inflammatory drug.
Uniqueness
Salicylic acid, 4-(2-(diethylamino)acetamido)-, propyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino and acetamido groups enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
14025-40-2 |
|---|---|
Fórmula molecular |
C16H25ClN2O4 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
propyl 4-[[2-(diethylamino)acetyl]amino]-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-4-9-22-16(21)13-8-7-12(10-14(13)19)17-15(20)11-18(5-2)6-3;/h7-8,10,19H,4-6,9,11H2,1-3H3,(H,17,20);1H |
Clave InChI |
OBJDESHXGQQPKW-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=C(C=C1)NC(=O)CN(CC)CC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





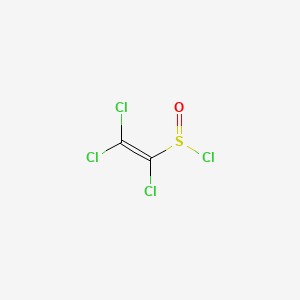
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
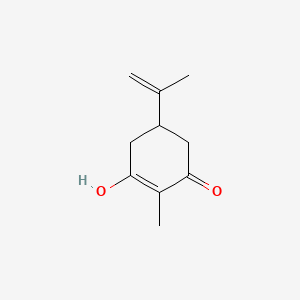
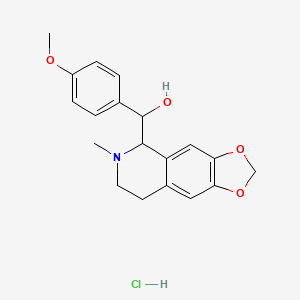
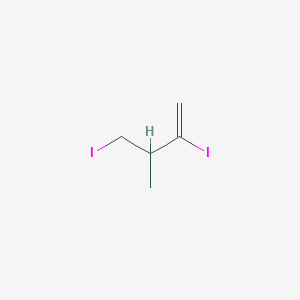
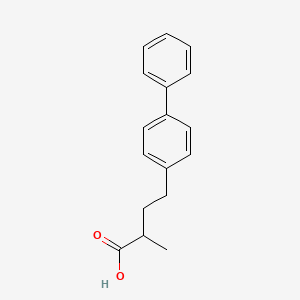
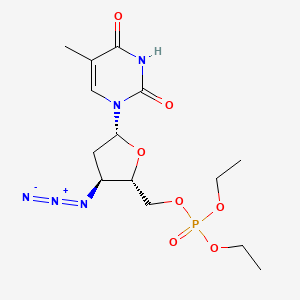
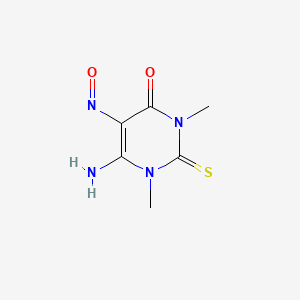
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)

